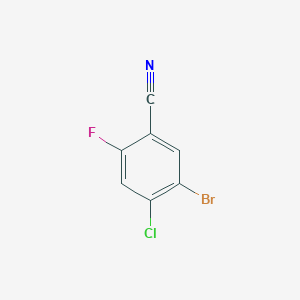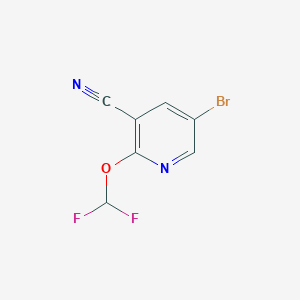
5-Bromo-2-(difluoromethoxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H3BrF2N2O . It has an average mass of 249.012 Da and a monoisotopic mass of 247.939667 Da .
Synthesis Analysis
The synthesis of a similar compound, 5-Bromo-nicotinonitrile, has been reported . The initial reactant, 5-Bromo-nicotinic acid, was chlorinated with SOCl2, preparing 5-Bromo-nicotinate with a 90% yield. Then, 5-Bromo-nicotinamide was prepared from the reaction of 5-Bromo-nicotinate with ammonium aqueous at 0~10 ℃ with a 79% yield. Finally, with POCl3 as the oxidant, 5-Bromo-nicotinonitrile was obtained by 5-Bromo-nicotinamide via a reflux reaction at 110 ℃ with a 68% yield .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(difluoromethoxy)nicotinonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用
Synthesis and Characteristics
5-Bromo-nicotinonitrile, a related compound to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been studied for its synthesis and characteristics. The process involves chlorinating 5-Bromo-nicotinic acid to prepare 5-Bromo-nicotinate, followed by preparing 5-Bromo-nicotinamide, and finally obtaining 5-Bromo-nicotinonitrile with a total yield of more than 48% using POCl3 as the oxidant (Chen Qi-fan, 2010).
Multi-Component Synthesis
An efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives, similar in structure to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been developed. This involves a multi-component reaction using tetrabutyl ammonium bromide as a catalyst in an aqueous medium (Kurumurthy et al., 2015).
Structural Analysis
Studies on nicotinonitrile derivatives, similar to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, have revealed insights into their non-planar molecular structures and intramolecular interactions. These include dihedral angles and weak intramolecular interactions, contributing to their chemical properties (Chantrapromma et al., 2009).
Regioselective Synthesis
A regioselective synthesis method involving [3 + 2] cycloaddition of nitrile imines has been applied for the synthesis of compounds structurally related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile. This method is notable for its catalyst-free and high-yield characteristics (Zeng et al., 2021).
Novel Synthesis of Derivatives
A novel synthesis of pyridinethione and nicotinonitrile derivatives, including 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been reported. This process uses 3-amino-4,4-dicyano-3-butenethioamide as a starting material, showcasing the synthetic potential of the method (Salah Eldin, 2003).
Molecular Modeling and Biological Properties
Nicotinonitrile compounds have been studied for their bronchodilation properties through molecular modeling studies. These studies support the observed biological properties of such compounds, which may have implications for medical research (Soliman et al., 2017).
Spectroscopic and Density Functional Theory Studies
5-Bromo-2-(trifluoromethyl)pyridine, closely related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been characterized spectroscopically and through density functional theory (DFT) studies. These studies include vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties (Vural & Kara, 2017).
Cell Turnover Kinetics
5-Bromo-2′-deoxyuridine (BrdU), a compound related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been used in research to measure cell turnover in vivo. Mathematical models describe the uptake and loss of BrdU in dividing cell populations, allowing for quantitative assessments of cell turnover kinetics (Bonhoeffer et al., 2000).
特性
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)6(12-3-5)13-7(9)10/h1,3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXPFLYVHFOUMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)OC(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)
![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)
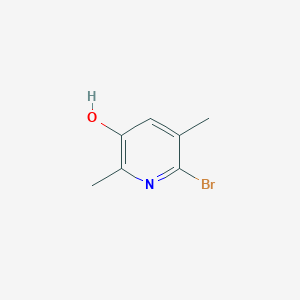
![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)
![(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B1383867.png)
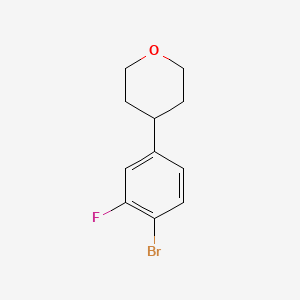
![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)
![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)
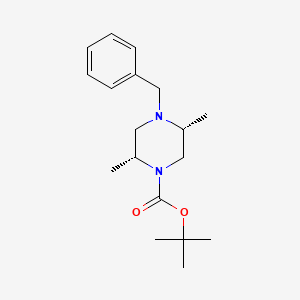
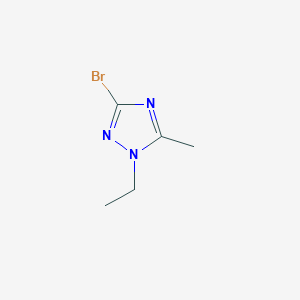
![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)
![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)
